5-Bromo-2,4-dimethylbenzaldehyde CAS 383176-10-1 properties
5-Bromo-2,4-dimethylbenzaldehyde CAS 383176-10-1 properties
CAS 383176-10-1 | A Bifunctional Scaffold for Medicinal Chemistry
Executive Summary
5-Bromo-2,4-dimethylbenzaldehyde (CAS 383176-10-1) is a specialized aromatic intermediate characterized by a tri-substituted benzene ring featuring an aldehyde functionality, a bromine handle, and two methyl groups. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the electrophilic aldehyde allows for condensation and reductive chemistries, while the aryl bromide serves as a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the physicochemical profile, validated synthetic routes, and application logic for integrating this scaffold into drug discovery workflows, particularly for kinase inhibitors and heterocyclic library generation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Identification Data
| Parameter | Detail |
| CAS Number | 383176-10-1 |
| IUPAC Name | 5-Bromo-2,4-dimethylbenzaldehyde |
| Molecular Formula | C₉H₉BrO |
| Molecular Weight | 213.07 g/mol |
| SMILES | Cc1cc(C=O)c(Br)cc1C |
| InChIKey | PWXKCBMKMMVAKW-UHFFFAOYSA-N |
Physical Properties & Stability[7][8]
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Appearance: Typically an off-white to pale yellow solid or viscous oil (depending on purity and ambient temperature).[1][2]
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Solubility: Highly soluble in chlorinated solvents (DCM, CHCl₃), ethyl acetate, and DMSO. Sparingly soluble in water.[1][3][2]
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Stability: Air-sensitive.[2] The aldehyde group is prone to auto-oxidation to the corresponding benzoic acid (5-bromo-2,4-dimethylbenzoic acid) upon prolonged exposure to atmospheric oxygen.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
Structural Characterization (Predicted NMR)
Based on substituent shielding effects (Curphy-Morrison additivity rules):
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¹H NMR (CDCl₃, 400 MHz):
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δ ~10.2 ppm (s, 1H, CHO): Characteristic aldehyde singlet.
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δ ~7.9 ppm (s, 1H, Ar-H6): Deshielded by the ortho-formyl group and ortho-bromo group.
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δ ~7.1 ppm (s, 1H, Ar-H3): Shielded by flanking methyl groups; appears as a singlet due to lack of ortho coupling.
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δ ~2.6 ppm (s, 3H, Ar-CH₃ at C2): Deshielded slightly by the ortho-formyl group.
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δ ~2.4 ppm (s, 3H, Ar-CH₃ at C4): Standard aromatic methyl shift.
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Synthetic Routes & Methodology
The most robust synthesis involves the regioselective bromination of 2,4-dimethylbenzaldehyde. This route leverages the directing effects of the substituents to install the bromine atom at the C5 position.
Mechanistic Logic
-
Aldehyde (CHO) at C1: Strong electron-withdrawing group (EWG).[2] Directs meta (positions 3 and 5).[2]
-
Methyl (CH₃) at C2: Weak electron-donating group (EDG).[2] Directs ortho/para (positions 1, 3, 5, 6).
-
Methyl (CH₃) at C4: Weak electron-donating group (EDG).[2] Directs ortho/para (positions 3, 5, 6).
Convergence:
-
Position 3: Sterically crowded (sandwiched between two methyls).[2] Unlikely.
-
Position 6: Ortho to CHO (deactivated) and meta to C4-Me. Unfavorable.
-
Position 5: Meta to CHO (favored), para to C2-Me (favored), ortho to C4-Me (favored).
Experimental Protocol: Bromination
Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Bromine (Br₂, 1.05 eq), Iron(III) bromide (FeBr₃, 0.05 eq, catalyst), Dichloromethane (DCM).
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an acid trap (NaOH solution) to neutralize HBr byproducts.
-
Dissolution: Charge the flask with 2,4-dimethylbenzaldehyde (10 mmol) and anhydrous DCM (20 mL). Add catalytic FeBr₃.[2]
-
Addition: Cool the mixture to 0°C. Add Br₂ (10.5 mmol) in DCM (5 mL) dropwise over 30 minutes. Note: Slow addition prevents over-bromination.[2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Quench with saturated aqueous NaHSO₃ (to reduce excess Br₂). Wash the organic layer with NaHCO₃ (sat.[2] aq.) and brine.[4][2]
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.
Caption: Regioselective synthesis workflow via electrophilic aromatic substitution.
Reactivity & Applications in Drug Discovery[7][8]
This compound serves as a "linchpin" intermediate.[2] The bromine atom allows for the attachment of complex aryl or heteroaryl groups, while the aldehyde serves as a handle for cyclization or chain extension.
Key Transformations
| Reaction Type | Target Functional Group | Reagents | Outcome |
| Suzuki-Miyaura | Aryl Bromide (C5) | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl scaffolds (Kinase inhibitors) |
| Buchwald-Hartwig | Aryl Bromide (C5) | R₂NH, Pd(OAc)₂, BINAP | Aryl amines (GPCR modulators) |
| Reductive Amination | Aldehyde (C1) | R-NH₂, NaBH(OAc)₃ | Benzylamines |
| Knoevenagel | Aldehyde (C1) | Malononitrile, Base | Vinyl nitriles (Michael acceptors) |
Application Logic: Heterocycle Synthesis
A common application is the synthesis of substituted isoquinolines or indoles .[2]
-
Pathway:
-
Step 1: Condensation of the aldehyde with an amine (e.g., aminoacetaldehyde dimethyl acetal).[2]
-
Step 2: Acid-catalyzed cyclization (Pomeranz-Fritsch reaction) to form the isoquinoline core.[2]
-
Step 3: The bromine at C5 (now C6/C7 in the heterocycle) remains available for late-stage diversification.[2]
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Caption: Divergent synthesis pathways utilizing the orthogonal Br and CHO functionalities.
Safety, Handling & Stability (GHS)
Signal Word: WARNING
Hazard Statements
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Protocols
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound may release irritant vapors.[2]
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[2]
-
Spill Management: Adsorb with inert material (vermiculite or sand).[2] Do not use combustible materials like sawdust.[2]
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61814, 2,4-Dimethylbenzaldehyde (Precursor Data).[2] Retrieved from [Link]
-
Organic Syntheses (1971). 2-Bromo-4-methylbenzaldehyde.[2][5] Org.[4][2][6][7] Synth. 1971, 51, 24. (Analogous synthesis methodology). Retrieved from [Link]
Sources
- 1. CAS 24078-12-4: 4-bromo-2-methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 4-Bromo-2,5-dimethylbenzaldehyde | 88111-74-4 [sigmaaldrich.com]
- 3. 2,4-Dimethylbenzaldehyde (2,4-DBAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound 2,4-Dimethylbenzaldehyde (FDB008868) - FooDB [foodb.ca]
